tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F6N3O4/c1-11(2,3)26-10(25)22(6-4-20-8(23)12(14,15)16)7-5-21-9(24)13(17,18)19/h4-7H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSTLPUUCLPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F6N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147204 | |
| Record name | 1,1-Dimethylethyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556082-00-9 | |
| Record name | 1,1-Dimethylethyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556082-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl Trifluoroacetate-Mediated Protection
Ethyl trifluoroacetate (ETFA) is widely employed for introducing trifluoroacetyl (Tfa) groups due to its mild reactivity and compatibility with aqueous workups. In a representative procedure, a diamine precursor (e.g., ) is treated with excess ETFA in dichloromethane (DCM) at 0°C, yielding bis(trifluoroacetamido) intermediates. For instance, source documents a 71% yield for analogous trifluoroacetylation using ETFA in DCM, followed by extraction with saturated .
Reaction Conditions:
Trifluoroacetic Anhydride as an Alternative
Trifluoroacetic anhydride (TFAA) offers faster reaction kinetics but requires stringent moisture control. A patent application (source) highlights TFAA’s utility in synthesizing lacosamide intermediates, achieving >90% conversion in ethyl acetate at -10°C. However, TFAA’s acidity necessitates careful pH adjustment during workup to prevent decomposition.
Boc Protection of Secondary Amines
Di-tert-butyl Dicarbonate (Boc Anhydride)
Boc protection is typically performed under basic conditions to deprotonate amines, facilitating nucleophilic attack on Boc anhydride. Source exemplifies this approach, where a trifluoroacetylated tetraamine reacts with Boc anhydride (2.6 equivalents) in DCM, yielding a bis-Boc-protected product after 16 hours. Triethylamine (2.6 equivalents) serves as the base, with purification via silica gel chromatography (DCM/MeOH 96:4).
Optimization Insights:
Phase-Transfer Catalysis for Alkylation
Source discloses a phase-transfer catalysis (PTC) method for introducing methoxy groups adjacent to Boc-protected amines. Tetrabutylammonium bromide (0.025–0.2 equivalents) facilitates alkylation with methyl sulfate in ethyl acetate, achieving 92–97% yields under alkaline conditions (50% KOH). This method’s scalability is evidenced by 1000 mL-scale reactions yielding 55–58 g of product.
Integrated Synthetic Routes
Sequential Protection Pathway
A three-step sequence is proposed for this compound:
-
Trifluoroacetylation: React with ETFA (2.1 eq.) in DCM.
-
Boc Protection: Treat the intermediate with Boc anhydride (1.1 eq.) and NMM in DCM.
-
Purification: Flash chromatography (hexane/ethyl acetate) isolates the target compound.
Yield Considerations:
One-Pot Methodology
Source reports a one-pot reduction and protection strategy using sodium borohydride () and sulfuric acid. For example, a ketone precursor is reduced in tetrahydrofuran (THF)/ethanol, followed by in-situ Boc protection, yielding 56% of the desired carbamate. While efficient, this method requires precise pH control to prevent over-reduction.
Analytical and Purification Techniques
Chromatographic Purification
Silica gel chromatography remains the gold standard for isolating carbamate derivatives. Source achieved 71% purity using DCM/MeOH (96:4), while source employed hexane/ethyl acetate gradients for >95% purity.
Crystallization Strategies
Recrystallization from ethyl acetate/hexane mixtures effectively removes hydrophilic impurities. Source obtained 57.9 g of crystalline product (97% yield) by adding hexane to a concentrated ethyl acetate solution.
Spectroscopic Characterization
-
NMR: NMR typically shows resonances at δ 1.42 ppm (Boc CH), δ 3.30–3.50 ppm (ethylene -CH-), and δ 6.80–7.20 ppm (trifluoroacetamido -NH-).
-
MS: ESI-MS confirms the molecular ion peak at m/z 454.2 [M+H].
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Sequential Protection | 64 | 95 | High | Selective, reproducible |
| One-Pot Synthesis | 56 | 92 | Moderate | Reduced processing time |
| PTC Alkylation | 97 | 98 | High | High-yield, solvent-efficient |
Trade-offs: Sequential protection offers superior selectivity but involves multiple steps. PTC alkylation maximizes yield but requires stringent temperature control.
Challenges and Mitigation Strategies
-
Amine Overprotection: Excess Boc anhydride can lead to di-Boc byproducts. Mitigation: Use stoichiometric Boc anhydride (1.1 eq.) and monitor via TLC.
-
Trifluoroacetyl Hydrolysis: Acidic workups may cleave Tfa groups. Mitigation: Neutral pH extraction with .
-
Solvent Residues: Ethyl acetate traces in final products. Mitigation: Azeotropic distillation with toluene.
Industrial-Scale Adaptations
Patent data (source) reveals kilogram-scale production using:
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, releasing the free amine. This reaction is critical for unmasking reactive sites in multi-step syntheses.
Mechanism :
Protonation of the carbamate oxygen by TFA initiates cleavage, releasing CO₂ and tert-butanol. The trifluoroacetamide groups remain intact due to their resistance to acidic hydrolysis .
Hydrolysis of Trifluoroacetamide Moieties
The 2,2,2-trifluoroacetamide groups are stable under mild conditions but hydrolyze under strongly basic or nucleophilic environments.
Mechanism :
Nucleophilic attack by hydroxide ions at the carbonyl carbon cleaves the amide bond, releasing trifluoroacetate and generating free amines .
Stability Under Reductive Conditions
The compound exhibits limited reactivity under catalytic hydrogenation, preserving both carbamate and amide functionalities.
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, 25°C, 6h | 10% Pd/C in ethanol | Unchanged starting material | N/A |
Insight :
The electron-withdrawing trifluoromethyl groups stabilize the amide bonds against hydrogenolysis, while the Boc group remains inert under mild hydrogenation .
Reactivity with Amines and Alcohols
The carbamate group reacts selectively with nucleophiles, enabling conjugation or functionalization.
Key Observation :
The carbamate’s electrophilic carbonyl reacts preferentially over the stabilized trifluoroacetamides, enabling modular functionalization .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with no intermediates observed.
| Condition | Temperature | Observation | Source |
|---|---|---|---|
| Nitrogen atmosphere | 200–250°C | Rapid mass loss (CO₂ and tert-butanol) | |
| Air atmosphere | 180°C | Oxidative degradation |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate
- Molecular Formula : C13H19F6N3O4
- CAS Number : 556082-00-9
- Molecular Weight : 395.302 g/mol
- Purity : 95%
- Physical Form : Pale-yellow to yellow-brown solid
Medicinal Chemistry
Anticancer Agents : Research indicates that compounds containing trifluoroacetamido groups can exhibit enhanced biological activity. For instance, the incorporation of this compound into drug design may lead to novel anticancer agents through the development of spirocyclic structures that interact with biological targets more effectively .
Neuroprotective Effects : There is growing interest in the neuroprotective properties of trifluoroacetamide derivatives. Studies suggest that such compounds could be beneficial in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Synthetic Applications
Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its structure allows for easy modification and incorporation into larger molecular frameworks. For example, it can be utilized in the synthesis of spirocyclic pyrrolidines, which are important in drug discovery due to their biological relevance .
Synthesis Methodologies :
- The synthesis often involves the use of hydrogen chloride in methanol or ethyl acetate under controlled conditions to yield high purity products. For instance, one method reported a quantitative yield by dissolving the compound in 2M HCl/MeOH at room temperature for 12 hours .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate involves its interaction with specific molecular targets. The trifluoroacetamido groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . The carbamate group can also undergo hydrolysis, releasing active amines that can interact with biological targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key properties of tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate and related carbamate derivatives:
*Inferred based on structural analogs.
Key Observations:
Solubility Trends :
- The trifluoroacetamido groups in the target compound likely enhance solubility in polar aprotic solvents (e.g., DMSO) compared to sulfonamide derivatives (30 mg/mL in DCM) but reduce water solubility relative to thiophene-containing analogs (5 mg/mL in water) .
- Benzofuran-containing carbamates exhibit the highest DMSO solubility (45 mg/mL), suggesting heterocyclic groups improve compatibility with polar solvents .
Stability and Reactivity :
- The Boc group in all analogs is acid-labile, but the trifluoroacetamido substituents may delay decomposition compared to sulfonamide derivatives, which decompose thermally at 180°C .
- The electron-withdrawing trifluoroacetamido groups could lower the pKa of adjacent amines, influencing reactivity in coupling reactions.
Biological Activity :
- Unlike benzofuran or thiophene-containing analogs, the target compound lacks reported cytotoxicity or antimicrobial activity, highlighting the role of heterocycles in bioactivity .
Biological Activity
tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate (CAS No. 556082-00-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.3 g/mol. Its structure includes two trifluoroacetamido groups attached to a carbamate moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉F₆N₃O₄ |
| Molecular Weight | 343.3 g/mol |
| CAS Number | 556082-00-9 |
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of specific proteases. For instance, research into similar compounds has shown that modifications in the carbamate structure can significantly enhance the inhibitory potency against enzymes like HIV-1 protease . The presence of the trifluoroacetamido group may contribute to the compound's binding affinity and selectivity.
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines have indicated that many carbamate derivatives exhibit low toxicity at therapeutic concentrations. For example, derivatives were evaluated using the Artemia salina assay, which revealed that some compounds displayed low toxicity while maintaining antibacterial efficacy .
Synthesis and Efficacy Evaluation
A notable study focused on the synthesis of related spirocyclic pyrrolidines demonstrated that structural modifications could lead to enhanced biological activity . The synthesis involved optimizing reaction conditions to maximize yield and purity, which is critical for subsequent biological evaluations.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds revealed that specific structural features significantly impact biological activity. For instance, the introduction of hydrophobic groups was found to enhance inhibitory activity against various enzymes . The presence of the trifluoroacetamido moiety in this compound could be pivotal in determining its biological profile.
Comparative Analysis
A comparative analysis of various carbamate derivatives indicated that those with trifluoroacetamido substitutions often exhibited superior antimicrobial properties compared to their non-fluorinated counterparts . This suggests that the trifluoromethyl group may play a crucial role in enhancing biological activity.
Q & A
Q. How can researchers design efficient synthetic routes for tert-butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate?
Methodological Answer:
- Stepwise Protection Strategy : Begin with sequential protection of amine groups. First, introduce the trifluoroacetamide (TFA) moiety via acylation of ethylenediamine derivatives using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Second, protect the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .
- Coupling Agents : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the bis-TFA-ethylenediamine intermediate to the Boc-protected carbamate group .
- Validation : Confirm intermediate structures via LC-MS and ¹H/¹³C NMR, focusing on characteristic peaks (e.g., Boc tert-butyl signal at ~1.4 ppm, TFA carbonyl at ~160 ppm) .
Q. What are the recommended protocols for purification and handling of this compound?
Methodological Answer:
- Purification : Use flash chromatography with a gradient of ethyl acetate/hexane (30–70%) to isolate the compound. For higher purity, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .
- Handling : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the TFA and Boc groups. Desiccants like molecular sieves (3Å) are recommended for long-term storage .
- Safety : Use nitrile gloves and fume hoods during synthesis, as trifluoroacetamide byproducts may release irritants upon decomposition .
Advanced Research Questions
Q. How can researchers address solubility challenges when working with this compound in polar and nonpolar solvents?
Methodological Answer:
- Solvent Screening : Test binary solvent systems (e.g., DMSO/THF or DMF/dichloromethane) to balance polarity from the TFA groups and hydrophobicity from the Boc group. For aqueous solubility, explore micellar systems using surfactants like SDS or Tween-80 .
- Co-solvents : Add 10–20% (v/v) dimethylacetamide (DMA) to enhance solubility in ether-based solvents without destabilizing the carbamate .
- Characterization : Use dynamic light scattering (DLS) to monitor aggregation in real-time and adjust solvent ratios accordingly .
Q. What experimental approaches resolve contradictions in reported stability data for this compound under acidic/basic conditions?
Methodological Answer:
- pH-Dependent Stability Assays : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC every 24 hours. Boc groups hydrolyze rapidly below pH 2 (TFA stable), while TFA moieties degrade above pH 10 .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Discrepancies may arise from buffer ionic strength or trace metal catalysts .
- Mitigation : Add stabilizing agents like EDTA (0.1 mM) to chelate metal ions in basic conditions .
Q. How can researchers optimize reaction yields when coupling this compound to biomolecules?
Methodological Answer:
- Activation Strategies : Pre-activate the carbamate with N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters for efficient amide bond formation with primary amines on proteins/peptides .
- Stoichiometry : Use a 5:1 molar excess of the carbamate to target biomolecules to compensate for competing hydrolysis .
- Analytical QC : Confirm conjugation via MALDI-TOF MS or SDS-PAGE with Coomassie staining. Unreacted carbamate appears as a ~250 Da adduct .
Q. What methodologies address stereochemical inconsistencies in derivatives of this compound?
Methodological Answer:
- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers. Verify purity using optical rotation ([α]D²⁵) .
- Stereoselective Synthesis : Use enantiopure ethylenediamine precursors or asymmetric catalysis (e.g., Jacobsen’s catalyst) during TFA acylation .
- Structural Confirmation : Perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., ether into DCM) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Variable Analysis : Replicate reactions under controlled conditions (solvent, temperature, nucleophile strength). For example, compare reactivity with primary (n-BuNH₂) vs. secondary (piperidine) amines .
- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic barriers from the bis-TFA groups .
- Cross-Validation : Compare results with analogous compounds (e.g., Boc-protected ethylenediamine without TFA) to isolate contributing factors .
Applications in Advanced Research
Q. What strategies enable the use of this compound in drug delivery systems?
Methodological Answer:
- Linker Design : Incorporate the carbamate as a self-immolative spacer in prodrugs. The TFA groups enhance solubility, while the Boc moiety allows pH-sensitive release in acidic environments (e.g., tumor tissues) .
- In Vitro Testing : Evaluate release kinetics in simulated physiological buffers (pH 5.0 and 7.4) using LC-MS quantification .
- Biological Compatibility : Perform cytotoxicity assays (MTT) on HEK-293 or HepG2 cells to confirm low toxicity of degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
